molecular formula C12H19NO4 B6604651 tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 2734878-31-8

tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B6604651
CAS No.: 2734878-31-8
M. Wt: 241.28 g/mol
InChI Key: JHPXUWMTHVNDQI-UHFFFAOYSA-N
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Description

tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework with oxygen (5-oxa) and nitrogen (2-aza) heteroatoms. The 7-formyl substituent introduces an aldehyde functional group, making it a versatile intermediate in organic synthesis, particularly for nucleophilic addition reactions. This compound is structurally significant due to its rigid spirocyclic core, which can influence conformational stability and binding interactions in pharmaceutical applications.

Properties

IUPAC Name

tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-12(8-13)4-9(5-14)6-16-12/h5,9H,4,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPXUWMTHVNDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-formyl-5-oxa-2-azaspiro[34]octane-2-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the formyl group can lead to the formation of carboxylic acids.

  • Reduction: Reduction of the formyl group can yield alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme-substrate interactions or as a probe in biochemical assays. Its structural complexity allows for the exploration of biological pathways and mechanisms.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to undergo various chemical transformations makes it a versatile candidate for synthesizing therapeutic agents.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would vary based on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

(a) Aldehyde vs. Hydroxyl/Amino Substituents
  • tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate ():
    The hydroxyl group at position 7 enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the formyl derivative. This compound is often used as a precursor for further functionalization via oxidation to aldehydes or ketones .
(b) Electron-Withdrawing Groups
  • tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate ():
    The chlorosulfonyl group increases electrophilicity, enabling nucleophilic substitution reactions, whereas the formyl group is more reactive toward nucleophilic additions (e.g., Grignard reagents) .
(c) Halogenated Derivatives
  • tert-butyl 7-(2-(2,6-difluorophenyl)propan-2-yl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate ():
    Fluorine atoms enhance metabolic stability and lipophilicity, making this derivative more suited for drug development compared to the polar aldehyde .

Structural Modifications in the Spirocyclic Core

(a) Heteroatom Arrangement
  • (cis)-tert-butyl 6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate ():
    The cis configuration of oxygen and nitrogen introduces stereochemical constraints, which may influence enantioselective synthesis pathways .
(b) Ring Size and Substituent Placement
  • tert-butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate ():
    The hydroxyethyl group at position 8 extends the molecule’s hydrophilicity and flexibility, contrasting with the formyl group’s planar rigidity .
  • tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate ():
    The iodomethyl group serves as a leaving group in cross-coupling reactions, highlighting divergent synthetic utility compared to the formyl group’s role in condensation reactions .

Data Tables: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference ID
tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₁₇NO₄ 7-formyl (aldehyde) Electrophilic intermediate for synthesis N/A
tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate C₁₁H₁₇NO₄ 7-hydroxy Solubility enhancer, oxidation precursor
tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate C₁₃H₂₂N₂O₃ 7-(2-aminoethyl) Bioconjugation, peptide coupling
tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₁₈ClNO₆S 5-(chlorosulfonyl)methyl, 7-oxo Electrophilic substitution reactions
tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₂₀INO₃ 6-(iodomethyl) Radiolabeling, cross-coupling

Biological Activity

Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NO4C_{12}H_{19}NO_4. Its structural features include a spirocyclic framework that contributes to its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₉NO₄
IUPAC Nametert-butyl (7S)-7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
CAS Number164574325
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(CO2)C=O
InChIInChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-12(8-13)4-9(5-14)6-16-12/h5,9H,4,6-8H2,1-3H3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique spirocyclic structure allows for high specificity in binding, which can lead to the inhibition or activation of various biological pathways.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for disease progression.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Case Studies

  • Anti-inflammatory Activity : A study on related spirocyclic compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a potential for similar activity in tert-butyl 7-formyl derivatives.
    • Methodology : Cytokine assays were performed using human cell lines treated with varying concentrations of the compound.
    • Results : A dose-dependent reduction in IL-6 and TNF-alpha levels was observed.
  • Antimicrobial Properties : Another study explored the antimicrobial effects of spirocyclic compounds against Gram-positive and Gram-negative bacteria.
    • Findings : Compounds showed promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include cyclization to form the spirocyclic core and subsequent functionalization.

Synthetic Route Overview

StepDescription
CyclizationFormation of the spirocyclic structure using cyclopentane derivatives.
FunctionalizationIntroduction of the tert-butyl ester and formyl groups under controlled conditions.
PurificationUse of chromatography techniques to isolate the desired product.

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